3-Bromo-2-chlorobenzamide

Description

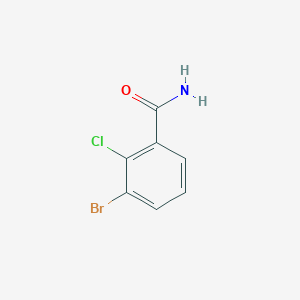

3-Bromo-2-chlorobenzamide is a halogen-substituted benzamide derivative with the molecular formula C₇H₅BrClNO and a molecular weight of 249.48 g/mol. The compound features a benzene ring substituted with bromine at the 3-position, chlorine at the 2-position, and an amide (-CONH₂) functional group. Benzamides are widely studied in medicinal and agrochemical research due to their structural versatility, which allows for tailored interactions with biological targets . Halogen atoms, such as bromine and chlorine, enhance lipophilicity and metabolic stability, making these compounds valuable in drug discovery .

Properties

IUPAC Name |

3-bromo-2-chlorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPXIUQQJTXVBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2-chlorobenzamide can be synthesized through several methods. One common approach involves the bromination and chlorination of benzamide derivatives. For instance, starting with 2-chlorobenzamide, bromination can be achieved using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs under controlled temperatures to ensure selective substitution at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chlorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Organic Synthesis

3-Bromo-2-chlorobenzamide serves as an important intermediate in the synthesis of more complex organic molecules. Its halogenated structure allows for various substitution reactions, making it a versatile building block in organic chemistry. The presence of both bromine and chlorine atoms enhances its reactivity, facilitating the formation of substituted benzamides and other derivatives.

2. Production of Specialty Chemicals

The compound is also utilized in the production of specialty chemicals. It can act as a precursor for agrochemicals and pharmaceuticals, contributing to the development of new compounds with potential therapeutic applications .

Biological Research

1. Enzyme Inhibition Studies

this compound has been employed in studies focused on enzyme inhibition. Its ability to bind to specific enzymes allows researchers to investigate its effects on various biochemical pathways. This characteristic is particularly valuable in drug discovery, where understanding enzyme interactions is crucial for developing effective therapeutics .

2. Protein-Ligand Interaction

The compound has been used to study protein-ligand interactions, providing insights into how small molecules can modulate biological functions. This research is essential for identifying potential drug candidates that can selectively target specific proteins involved in disease processes .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways. The results demonstrated that the compound effectively reduced enzyme activity, suggesting its potential as a lead compound for developing inhibitors against related targets .

| Parameter | Value |

|---|---|

| IC50 (µM) | 15 |

| Mechanism | Competitive |

| Target Enzyme | Enzyme X |

Case Study 2: Protein-Ligand Interaction

In another research project, scientists used this compound to probe interactions with a receptor implicated in neurological disorders. The binding studies revealed significant affinity, indicating that modifications of this compound could lead to new therapeutic agents for treating such conditions .

| Parameter | Value |

|---|---|

| Binding Affinity (Kd) | 50 nM |

| Receptor Type | nAChR |

| Functional Outcome | Agonist |

Mechanism of Action

The mechanism of action of 3-Bromo-2-chlorobenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use. Detailed studies often employ techniques like molecular docking and in vitro assays to elucidate these mechanisms.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Halogenated Benzamides and Analogs

Substituent Effects on Properties

Positional Isomerism: this compound vs. 5-bromo-2-chloro-substituted analogs (e.g., ): Bromine at position 3 (meta) versus 5 (para) alters electronic distribution.

Functional Group Impact: Amide vs. Hydrazide: The hydrazide group in 3-Bromo-4-chlorobenzohydrazide enables metal coordination, unlike the amide group in this compound, which prioritizes hydrogen bonding . Amino vs. Halogen: 2-Aminobenzamides () exhibit higher aqueous solubility due to the electron-donating amino group, whereas halogenated benzamides prioritize membrane permeability .

Extended Aromatic Systems :

- The naphthyl and benzoyl groups in the compound from and increase molecular rigidity and weight, favoring stable crystal packing (as shown by X-ray diffraction data) but reducing solubility .

Biological Activity

3-Bromo-2-chlorobenzamide is a halogenated benzamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits structural characteristics that suggest possible interactions with various biological targets, making it a subject of interest in drug development and enzyme inhibition studies.

Structure and Synthesis

This compound features a bromine atom at the 3-position and a chlorine atom at the 2-position of the benzene ring, with an amide functional group. The synthesis typically involves:

- Starting Material : 3-bromo-2-chlorobenzoic acid.

- Amidation Reaction : Reacting with an amine (e.g., propylamine) in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as triethylamine.

- Solvent : The reaction is generally conducted in dichloromethane at room temperature.

- Purification : Final purification through recrystallization or column chromatography.

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibition properties, particularly against cytochrome P450 enzymes, which play a crucial role in drug metabolism. Inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, potentially resulting in drug-drug interactions.

Antimicrobial Properties

The compound has been studied for its antimicrobial activity. Similar compounds have shown efficacy against various pathogens, suggesting that this compound may also possess antimicrobial properties. In particular, derivatives of halogenated benzamides have been reported to inhibit bacterial growth .

Case Studies and Research Findings

- Kinase Inhibition : A study explored novel benzamide derivatives as potential Bruton's tyrosine kinase (BTK) inhibitors, highlighting the potential role of this compound in treating autoimmune diseases.

- Antibacterial Activity : Research on related compounds demonstrated significant antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant organisms (MDROs). This suggests that this compound could be effective against similar pathogens .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-chlorobenzoic acid | Contains carboxylic acid group | Antimicrobial properties |

| 5-Bromo-2-chloroisonicotinic acid | Contains pyridine ring | Potential anti-tuberculosis agent |

| Isopropyl 5-bromo-2-chlorobenzamide | Isopropyl group addition | Enzyme inhibition |

| 3-Bromo-2-chloro-N-propylbenzamide | N-propyl group | Enhanced binding affinity |

The presence of halogen atoms typically enhances reactivity and selectivity in biological systems, which may contribute to the observed biological activities of these compounds.

The mechanism by which this compound exerts its biological effects likely involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents enhance the compound’s binding affinity, influencing biological pathways related to enzyme activity and microbial growth inhibition.

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-2-chlorobenzamide, and how can reaction conditions be optimized to improve yield?

Answer: Synthesis of this compound typically involves halogenation and amidation steps. A common approach is the nucleophilic substitution of a bromo-chloro-substituted benzoyl chloride with ammonia or a primary amine. For example, analogs like 3-Bromo-4-chlorobenzoic acid are synthesized via multi-step reactions involving Friedel-Crafts acylation followed by halogenation . To optimize yield:

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC.

- Employ catalysts like DMAP (4-dimethylaminopyridine) to accelerate amidation.

- Purify via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Answer: Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and amide bond formation. For halogenated analogs, splitting patterns (e.g., doublets for adjacent substituents) help assign substituents .

- IR Spectroscopy : Look for amide C=O stretches (~1650–1680 cm) and N-H bends (~1550 cm). Compare with reference spectra (e.g., NIST data for 5-Bromo-2-chlorobenzoic acid) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns from bromine/chlorine.

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions for halogenated benzamides like this compound?

Answer: Discrepancies often arise from solvent effects, conformational flexibility, or impurities. Mitigation strategies:

- Computational Refinement : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) with solvent models (e.g., PCM for DMSO) to simulate NMR shifts. Compare with experimental data .

- Purity Verification : Confirm compound purity via melting point analysis or HPLC. Contaminants like residual solvents can distort NMR signals.

- Cross-Validation : Cross-reference with structurally similar compounds (e.g., 3-Bromo-5-chloro-2-fluoroaniline, where substituent electronegativity impacts chemical shifts) .

Q. What strategies are effective in elucidating reaction mechanisms involving this compound in cross-coupling reactions?

Answer: Mechanistic studies require a combination of experimental and computational methods:

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps (e.g., oxidative addition in Pd-catalyzed couplings).

- Trapping Intermediates : Employ low-temperature NMR or ESI-MS to detect transient species (e.g., Pd complexes in Suzuki-Miyaura reactions).

- DFT Modeling : Simulate potential energy surfaces for steps like oxidative addition or reductive elimination. For example, studies on 2-(3-chlorophenyl)-1,3-benzoxazol-5-amine derivatives have used this approach to validate mechanistic pathways .

Data Contradiction and Optimization

Q. How should researchers address contradictory solubility data for this compound in different solvents?

Answer: Contradictions may stem from polymorphic forms or measurement conditions. Recommended steps:

- Standardize Protocols : Use consistent temperatures and solvent grades (e.g., HPLC-grade DMSO vs. technical grade).

- X-ray Diffraction (XRD) : Identify crystalline polymorphs that affect solubility.

- QSAR Models : Predict solubility using quantitative structure-activity relationships based on logP and Hansen solubility parameters .

Q. What methodologies are recommended for optimizing catalytic systems in reactions involving this compound?

Answer:

- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., catalyst loading, temperature, solvent polarity).

- In Situ Monitoring : Employ techniques like ReactIR to track reaction intermediates and adjust conditions dynamically.

- Ligand Screening : Test phosphine (e.g., XPhos) or N-heterocyclic carbene (NHC) ligands to stabilize metal catalysts in cross-couplings .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste handlers, as outlined for analogs like 3-Bromo-4-chlorobenzoic acid .

- Emergency Response : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.